

"physicochemical properties of trifluoromethylated norvaline"

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Compound of Interest

Compound Name: *N-Fmoc-5,5,5-trifluoro-L-norvaline*

Cat. No.: *B8062992*

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An in-depth analysis of the physicochemical properties of trifluoromethylated norvaline reveals its unique characteristics, which are of significant interest to researchers and professionals in drug development. The introduction of a trifluoromethyl group to the norvaline structure dramatically alters its electronic and steric properties, influencing its behavior in biological systems. This guide provides a comprehensive overview of these properties, detailed experimental protocols for its study, and visualizations of relevant biochemical pathways.

Physicochemical Properties

The incorporation of the highly electronegative trifluoromethyl group into the norvaline side chain imparts distinct physicochemical characteristics. These properties are crucial for understanding the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Property	Value	Method/Conditions	Reference
Molecular Formula	C6H10F3NO2	-	-
Molecular Weight	185.14 g/mol	-	-
pKa (α -COOH)	~1.8 - 2.2	Estimated based on similar fluorinated amino acids	The pKa of the carboxylic acid group is expected to be lower than that of natural norvaline due to the electron-withdrawing effect of the trifluoromethyl group, increasing its acidity.
pKa (α -NH3 ⁺)	~9.0 - 9.5	Estimated based on similar fluorinated amino acids	The basicity of the amino group is slightly reduced compared to norvaline.
logP (Octanol/Water)	1.0 - 1.5	Calculated/Estimated	The trifluoromethyl group significantly increases the lipophilicity of the molecule compared to norvaline.
Melting Point	Varies depending on the specific isomer and salt form.	-	-
Solubility	Moderately soluble in water, soluble in organic solvents.	General observation	The increased lipophilicity reduces water solubility to some extent, while enhancing solubility in nonpolar environments.

Experimental Protocols

The synthesis and analysis of trifluoromethylated norvaline involve specific and detailed methodologies. Below are representative protocols for its preparation and characterization.

Synthesis of 5,5,5-Trifluoro-DL-norvaline

A common route for the synthesis of 5,5,5-trifluoro-DL-norvaline is through the alkylation of a glycine equivalent with a suitable trifluoromethylated electrophile.

Materials:

- Diethyl acetamidomalonate
- Sodium ethoxide
- Anhydrous ethanol
- 1-bromo-3,3,3-trifluoropropene
- Hydrochloric acid (concentrated)

Procedure:

- **Alkylation:** Diethyl acetamidomalonate is deprotonated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to form the corresponding enolate.
- This enolate is then reacted with 1-bromo-3,3,3-trifluoropropene. The bromide acts as a leaving group, and the trifluoropropyl group is attached to the α -carbon of the malonate.
- **Hydrolysis and Decarboxylation:** The resulting substituted malonic ester is hydrolyzed under acidic conditions (e.g., by refluxing with concentrated hydrochloric acid). This process removes the acetyl protecting group and hydrolyzes the two ester groups to carboxylic acids.
- Upon heating, the intermediate malonic acid derivative readily undergoes decarboxylation to yield 5,5,5-trifluoro-DL-norvaline.

- Purification: The final product is purified by recrystallization or ion-exchange chromatography.

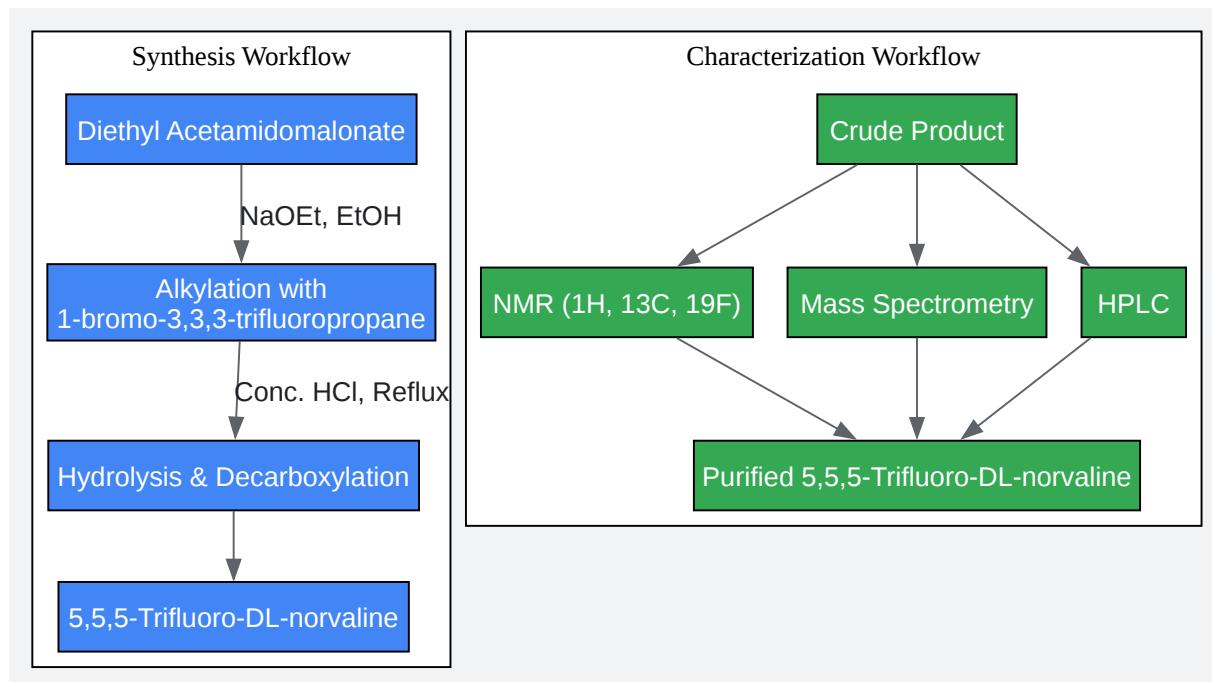
Characterization

The synthesized compound is typically characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To identify the chemical environment of the protons in the molecule.
 - ^{13}C NMR: To identify the carbon skeleton.
 - ^{19}F NMR: To confirm the presence and chemical shift of the trifluoromethyl group, which gives a characteristic signal.
- Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to separate and quantify the D- and L-enantiomers if a stereospecific synthesis was not performed.

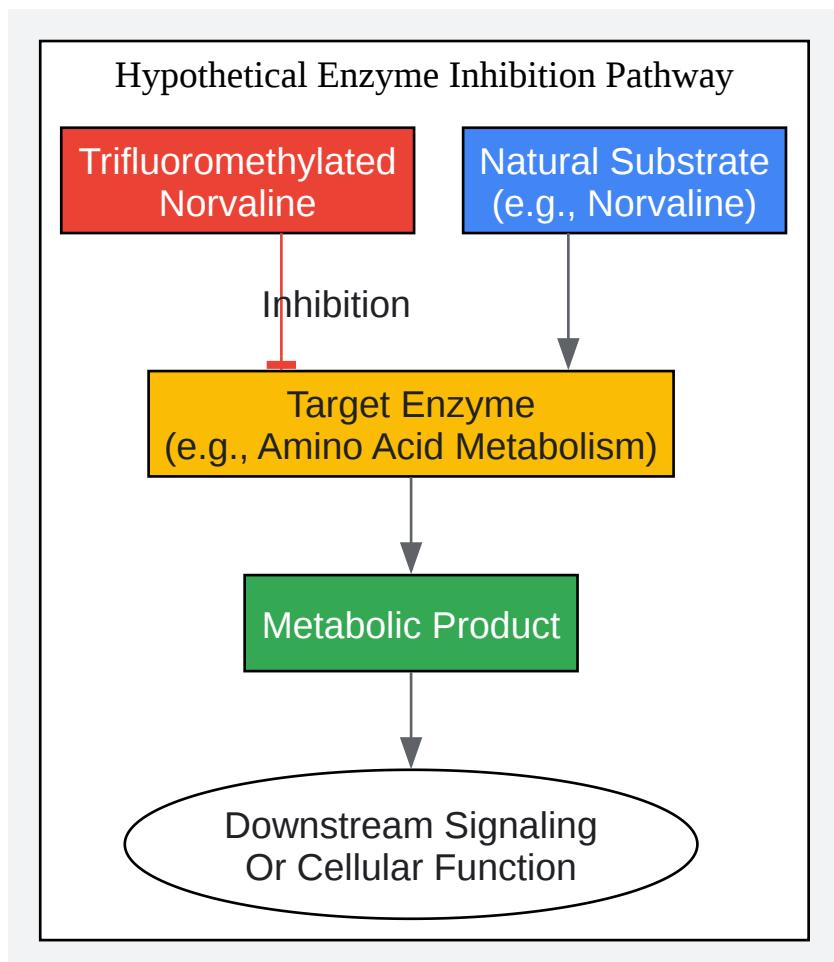
Biochemical Pathways and Experimental Workflows

Trifluoromethylated amino acids can act as inhibitors of enzymes involved in amino acid metabolism due to their structural similarity to natural amino acids. For instance, they can be recognized by aminoacyl-tRNA synthetases or other enzymes that process amino acids.

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Caption: A generalized workflow for the synthesis and characterization of 5,5,5-trifluoro-DL-norvaline.

The biological activity of trifluoromethylated norvaline can be investigated by examining its effect on specific cellular pathways. For example, if it is found to inhibit a particular enzyme, downstream signaling events can be monitored.



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Caption: A diagram illustrating the potential inhibitory action of trifluoromethylated norvaline on a target enzyme.

- To cite this document: BenchChem. ["physicochemical properties of trifluoromethylated norvaline"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8062992#physicochemical-properties-of-trifluoromethylated-norvaline>

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